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molecular formula C8H9N3 B8688030 2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine

2-methyl-5H-pyrrolo[3,4-b]pyridin-7-amine

Cat. No. B8688030
M. Wt: 147.18 g/mol
InChI Key: FKPNYKQLWBIEPM-UHFFFAOYSA-N
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Patent
US07244730B2

Procedure details

Triphenylphosphine (11 g, 42 mmol) was added to a mixed solution of 3-(azidomethyl)-6-methyl-2-pyridinecarbonitrile (5.79 g, 33.4 mmol) in a tetrahydrofuran (120 ml) —H2O (6 ml) mixed solvent while cooling on ice and the mixture was stirred at room temperature for 22 hours. The solvent was distilled off under reduced pressure and the residue was purified by silica gel column chromatography. The solvent was distilled off from the ethyl acetate-methanol-29% aqueous ammonia (40:10:1) elution fraction, and washing was performed with ether-n-hexane to yield the title compound (1.65 g, 34%) as a brown solid. The solvent was also distilled off from the washed mother liquor to yield the title compound (0.49 g). The NMR data for both compounds matched exactly.
Quantity
11 g
Type
reactant
Reaction Step One
Name
3-(azidomethyl)-6-methyl-2-pyridinecarbonitrile
Quantity
5.79 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Name
Quantity
6 mL
Type
solvent
Reaction Step One
Yield
34%

Identifiers

REACTION_CXSMILES
C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[N:20]([CH2:23][C:24]1[C:25]([C:31]#[N:32])=[N:26][C:27]([CH3:30])=[CH:28][CH:29]=1)=[N+]=[N-].O1CCCC1>O>[CH3:30][C:27]1[N:26]=[C:25]2[C:31]([NH2:32])=[N:20][CH2:23][C:24]2=[CH:29][CH:28]=1

Inputs

Step One
Name
Quantity
11 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
3-(azidomethyl)-6-methyl-2-pyridinecarbonitrile
Quantity
5.79 g
Type
reactant
Smiles
N(=[N+]=[N-])CC=1C(=NC(=CC1)C)C#N
Name
Quantity
120 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
6 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 22 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
mixed solvent
TEMPERATURE
Type
TEMPERATURE
Details
while cooling on ice
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel column chromatography
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off from the ethyl acetate-methanol-29% aqueous ammonia (40:10:1) elution fraction
WASH
Type
WASH
Details
washing

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1=CC=C2C(=N1)C(=NC2)N
Measurements
Type Value Analysis
AMOUNT: MASS 1.65 g
YIELD: PERCENTYIELD 34%
YIELD: CALCULATEDPERCENTYIELD 33.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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